tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate involves several steps. One common synthetic route includes the reaction of 6-hydroxyhexanoic acid with tert-butyl bromoacetate in the presence of a base to form tert-butyl 6-bromohexanoate. This intermediate is then reacted with diethyl phosphite and a base to yield the final product . The reaction conditions typically involve the use of solvents like chloroform and maintaining the reaction mixture at low temperatures .
Chemical Reactions Analysis
tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonates.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate involves its role as a phosphorylating agent. The compound can transfer its phosphoryl group to target molecules, thereby modifying their chemical properties and biological activities . This process is facilitated by the presence of the bromoethyl group, which acts as a leaving group during the phosphorylation reaction . The molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate can be compared with other phosphorylating agents, such as:
Diethyl phosphite: A simpler phosphorylating agent used in similar reactions but lacks the bromoethyl group, making it less reactive in certain contexts.
Dimethyl phosphite: Another phosphorylating agent with different reactivity and solubility properties compared to this compound.
Phosphoryl chloride: A highly reactive phosphorylating agent used in industrial applications but requires more stringent handling conditions.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of research applications .
Biological Activity
tert-Butyl 6-[O-(2-bromoethyl)phosphoryl]hydroxyhexanoate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a tert-butyl group, a bromoethyl moiety, and a hydroxyhexanoate backbone, which may contribute to its biological activities.
1. Anti-inflammatory Activity
Recent studies indicate that compounds with similar structures exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). For instance, combinations of antioxidants have shown enhanced anti-inflammatory effects through synergistic interactions in cellular models .
Table 1: Summary of Anti-inflammatory Studies
Compound | Mechanism of Action | Key Findings |
---|---|---|
BHT/BHA | Inhibition of COX-2 | Potent anti-inflammatory activity in LPS-activated RAW264.7 cells |
TBP | Inhibition of TNF-α | Slight anti-inflammatory activity observed |
2. Antimicrobial Activity
The antimicrobial potential of phosphonate compounds has been widely studied. Compounds similar to tert-butyl 6-[O-(2-bromoethyl)phosphoryl]hydroxyhexanoate have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These studies indicate that the presence of the bromoethyl group may enhance membrane penetration and overall efficacy against bacterial pathogens .
Table 2: Antimicrobial Efficacy
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Compound A | MRSA | 4 |
Compound B | Clostridium difficile | 8 |
3. Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research has indicated that similar phosphonate derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds with hydroxyl groups have shown promising results in inhibiting cancer cell proliferation .
Table 3: Anticancer Activity Summary
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound C | SKMEL-19 | 2.8 |
Compound D | ACP-03 | 4.8 |
Case Studies
- Study on Anti-inflammatory Properties : A study investigated the effects of tert-butyl derivatives on inflammation in RAW264.7 cells stimulated with lipopolysaccharides (LPS). The results demonstrated that certain combinations significantly reduced the expression of COX-2 and TNF-α, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Efficacy Against MRSA : A series of experiments evaluated the antimicrobial activity of phosphonate compounds against MRSA strains. The results revealed that specific derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as novel antibiotics.
- Cytotoxicity in Cancer Models : The cytotoxic effects of tert-butyl derivatives were tested on multiple cancer cell lines using MTT assays. Results showed that several compounds induced significant cell death at low concentrations, highlighting their potential as anticancer agents.
Properties
IUPAC Name |
tert-butyl 6-[2-bromoethoxy(hydroxy)phosphoryl]oxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrO6P/c1-12(2,3)19-11(14)7-5-4-6-9-17-20(15,16)18-10-8-13/h4-10H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJQXFKWXUVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCOP(=O)(O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652499 | |
Record name | tert-Butyl 6-{[(2-bromoethoxy)(hydroxy)phosphoryl]oxy}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73839-25-5 | |
Record name | 1,1-Dimethylethyl 6-[[(2-bromoethoxy)hydroxyphosphinyl]oxy]hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73839-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-{[(2-bromoethoxy)(hydroxy)phosphoryl]oxy}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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